Regioisomeric Identity: Contiguous Vicinal Bromine Pattern Distinguishes 1,2,3,4,5,6-HBCD from Commercial 1,2,5,6,9,10-HBCD
The 1,2,3,4,5,6-HBCD isomer (CAS 1027045-74-4) bears six bromine atoms on contiguous carbons C1–C6 of the cyclododecane ring, in contrast to commercial HBCD (predominantly CAS 3194-55-6, 1,2,5,6,9,10-HBCD) where bromines occupy alternating positions . The contiguous vicinal bromine arrangement is structurally documented with six defined stereocenters: (1R,2S,3R,4R,5R,6S), producing a distinct SMILES string (C1CCCC@@H@@HC@HC@@HC@HC@@HCC1) and a monoisotopic mass of 635.650818 Da . This regioisomeric difference is non-trivial: the proximity of adjacent C–Br bonds in the 1,2,3,4,5,6-isomer is expected to alter the kinetics of thermally induced HBr elimination, a key determinant of flame retardant efficacy and processing stability [1].
| Evidence Dimension | Bromine substitution pattern on cyclododecane ring |
|---|---|
| Target Compound Data | Six bromine atoms on contiguous carbons C1–C6; six defined stereocenters: (1R,2S,3R,4R,5R,6S); monoisotopic mass 635.650818 Da |
| Comparator Or Baseline | Commercial HBCD (1,2,5,6,9,10-HBCD, CAS 3194-55-6): bromines on alternating positions C1, C2, C5, C6, C9, C10; three major diastereomers (α, β, γ) |
| Quantified Difference | Contiguous (vicinal) vs. alternating bromine topology; fundamentally different stereochemical configuration |
| Conditions | Structural identity confirmed by InChI, SMILES, and X-ray crystallography (ChemSpider CSID: 34985406; FDA GSRS UNII RZ8K60YAFB) |
Why This Matters
The contiguous vicinal bromine pattern predicts faster HBr elimination kinetics at processing temperatures (200–226 °C), which can either enhance radical-trapping flame retardancy or reduce processing window, making isomer-specific selection critical for both performance and manufacturing stability.
- [1] Larsen, E.R. & Ecker, E. (1988). Thermal Stability of Fire Retardants III: Decomposition of Pentabromochlorocyclohexane and Hexabromocyclododecane. Journal of Fire Sciences. Vicinal bromine decomposition kinetics at 200–226 °C; free-radical and ionic HBr elimination pathways. View Source
